![molecular formula C17H16N2OS B10979312 N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B10979312.png)
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide is a chemical compound with a unique structure that includes a benzothiazine ring and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide typically involves the reaction of 4-methylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then cyclized with sulfur to produce the benzothiazine ring. The final step involves the acetylation of the benzothiazine intermediate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazine ring to a benzothiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis or modulate inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Acetamide, N-(3-methylphenyl)-
Uniqueness
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide is unique due to its specific benzothiazine structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16N2OS |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide |
InChI |
InChI=1S/C17H16N2OS/c1-11-7-9-13(10-8-11)16-17(18-12(2)20)21-15-6-4-3-5-14(15)19-16/h3-10,17H,1-2H3,(H,18,20) |
Clave InChI |
CKFTUQSHNJHTSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B10979231.png)

![2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10979245.png)
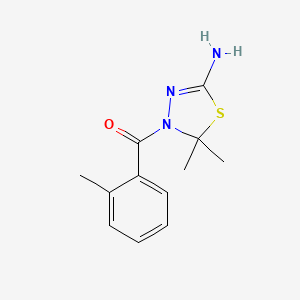
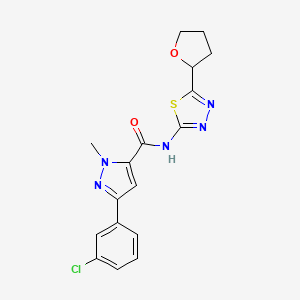
![N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10979266.png)
![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979277.png)
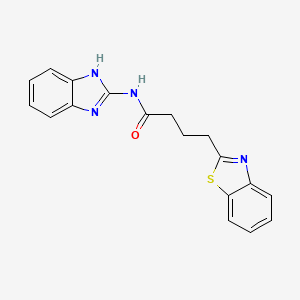
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B10979291.png)
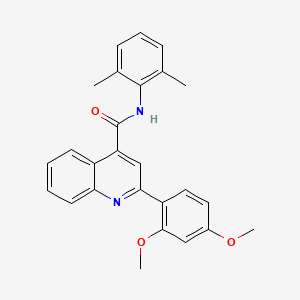

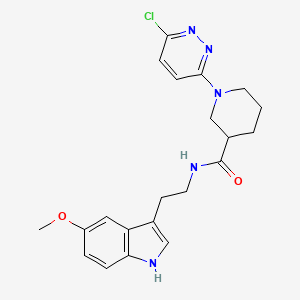
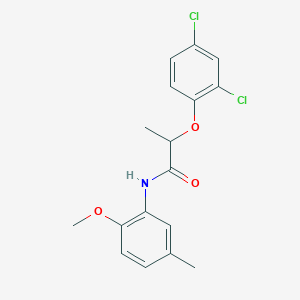
![2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10979320.png)